molecular formula C25H20F7NO4S B2378889 XY101

XY101

Cat. No.: B2378889
M. Wt: 563.5 g/mol
InChI Key: AUIAOCHKUNGZHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

XY101 is a potent, selective, and orally active retinoic acid receptor-related orphan receptor gamma (RORγ) inverse agonist. It was developed as a potential drug for the treatment of castration-resistant prostate cancer. RORγ directly stimulates transcription of the androgen receptor gene, increasing androgen receptor expression. This compound has shown promise in reducing the expression and activity of androgen receptors active in castration-resistant prostate cancer, thereby decreasing tumor growth and metastasis .

Scientific Research Applications

XY101 has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a model compound for studying the structure-activity relationship of RORγ inverse agonists.

    Biology: this compound is used to study the role of RORγ in gene transcription and its impact on cellular processes.

    Medicine: this compound is being investigated as a potential therapeutic agent for the treatment of castration-resistant prostate cancer.

    Industry: this compound is used in the development of new drugs and chemical compounds with similar properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of XY101 involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. The key steps include:

    Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: The core structure undergoes various functional group modifications, including halogenation, alkylation, and sulfonation, to achieve the desired chemical properties.

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and purity.

    Purification and Isolation: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

XY101 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

    Substitution: Substitution reactions involve replacing functional groups in this compound with other groups to modify its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and sulfonyl chlorides.

Major Products Formed

Mechanism of Action

XY101 exerts its effects by binding to the ligand-binding domain of RORγ, inhibiting its activity. This leads to a decrease in the transcription of the androgen receptor gene, reducing androgen receptor expression. The inhibition of RORγ activity also affects other molecular pathways involved in cell growth and proliferation, contributing to its antitumor effects .

Comparison with Similar Compounds

Similar Compounds

    SR2211: Another RORγ inverse agonist with similar properties.

    GSK805: A selective RORγ inverse agonist with potent antitumor activity.

    SR0987: A metabolically stable RORγ inverse agonist with good oral bioavailability.

Uniqueness of XY101

This compound stands out due to its high potency, selectivity, and oral bioavailability. It has shown significant antitumor activity in preclinical studies, making it a promising candidate for further development as a therapeutic agent for castration-resistant prostate cancer .

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-[4-[2-fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F7NO4S/c1-2-38(36,37)19-10-3-15(4-11-19)13-22(34)33-18-8-5-16(6-9-18)20-12-7-17(14-21(20)26)23(35,24(27,28)29)25(30,31)32/h3-12,14,35H,2,13H2,1H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIAOCHKUNGZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=C(C=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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